

Navigating the Kinase Landscape: A Technical Guide to SAR103168

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Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

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An In-depth Examination of the Structure, Properties, and Biological Activity of the Multi-Kinase Inhibitor **SAR103168** for Researchers, Scientists, and Drug Development Professionals.

Initial Note: While the query focused on **SAR103168** in the context of ROCK2 inhibition, extensive review of the scientific literature and available data indicates that **SAR103168** is primarily characterized as a potent multi-kinase inhibitor with significant activity against the Src family of kinases, Abelson murine leukemia viral oncogene homolog 1 (Abl), and various angiogenic receptor kinases. Its development and investigation have been predominantly in the context of myeloid leukemias. This guide will focus on the established scientific findings regarding **SAR103168**'s chemical properties and its role as a multi-kinase inhibitor. No significant evidence was found in the reviewed literature to support a primary role as a ROCK2 inhibitor.

Chemical Structure and Properties

SAR103168, with the IUPAC name 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, is a synthetic, small-molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds.

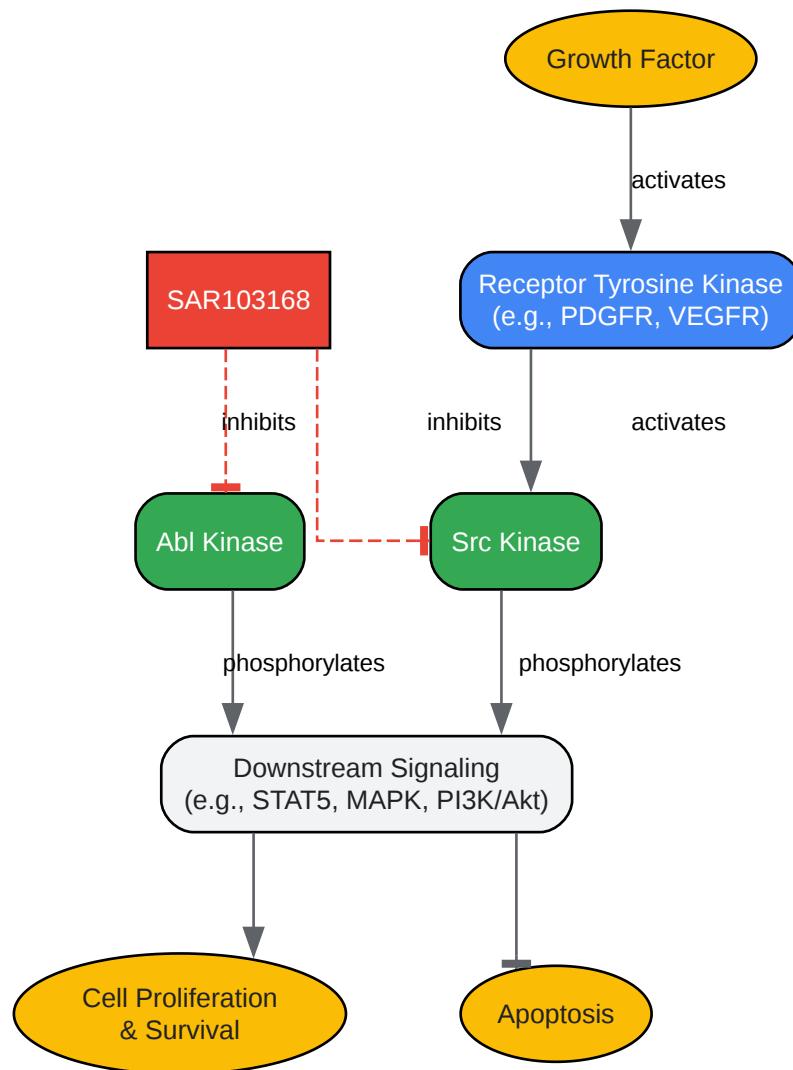
Below is a table summarizing the key chemical properties of **SAR103168**.

Property	Value
IUPAC Name	1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea
Molecular Formula	C26H22Cl2N8OS
Molecular Weight	581.5 g/mol
Canonical SMILES	CC(C) (C)NC(=O)N1C=C(C2=CC=CC=C2Cl)C3=C(C1=O)N=C(NC4=CC5=NSN=C5C=C4)N=C3
InChI Key	InChI=1S/C26H22Cl2N8OS/c1-26(2,3)29-23(37)36-18-10-19(12-8-7-9-13(27)11-12)21-16(34-24(18)38)14-30-25(35-21)31-15-5-6-17-20(22(15)32-39-33-17)28

Mechanism of Action and Signaling Pathway

SAR103168 functions as a multi-targeted tyrosine kinase inhibitor. It has demonstrated potent inhibitory activity against the entire Src kinase family, Abl kinase, and several angiogenic receptor kinases.^[1] This broad-spectrum inhibition disrupts key signaling pathways involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.

The primary target of **SAR103168** is the Src family of non-receptor tyrosine kinases. Src plays a crucial role in regulating a multitude of cellular processes. The diagram below illustrates a simplified representation of the Src signaling pathway, which is inhibited by **SAR103168**.



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Caption: Simplified Src and Abl signaling pathway inhibited by **SAR103168**.

Quantitative Biological Data

SAR103168 has been evaluated for its inhibitory activity against a panel of kinases. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency. A lower IC₅₀ value indicates a more potent inhibitor.

Target Kinase Family	Specific Kinase	IC50 (nM)
Src Family	Src	0.65
Abl	Abl	-
Angiogenic Receptors	VEGFR1, VEGFR2	-
Tie2	-	
PDGFR	-	
FGFR1, FGFR3	-	
Other	EGFR	-

Note: Specific IC50 values for all targeted kinases are not publicly available in the reviewed literature. The provided value for Src is from a kinase activity assay at 100 μ M ATP.[\[1\]](#)

Experimental Protocols

The following is a generalized protocol for a kinase activity assay, based on standard methodologies used in the characterization of kinase inhibitors like **SAR103168**.

Objective: To determine the in vitro inhibitory activity of **SAR103168** against a specific tyrosine kinase (e.g., Src).

Materials:

- Recombinant human Src kinase
- Biotinylated peptide substrate
- ATP (Adenosine triphosphate)
- **SAR103168** (at various concentrations)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

- Kinase detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody, streptavidin-allophycocyanin)
- 384-well microplates
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Methodology:

- Compound Preparation: A serial dilution of **SAR103168** is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in assay buffer.
- Reaction Mixture: The kinase, peptide substrate, and **SAR103168** (or vehicle control) are added to the wells of a microplate.
- Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
- Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).
- Termination and Detection: The reaction is stopped, and the detection reagents are added. The amount of phosphorylated substrate is quantified using a TR-FRET plate reader.
- Data Analysis: The percentage of inhibition for each concentration of **SAR103168** is calculated relative to the control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

The following diagram illustrates the general workflow of a kinase inhibition assay.



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Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor with primary activity against the Src family of kinases, Abl, and various angiogenic receptor kinases. Its preclinical profile demonstrated significant anti-leukemic activity, leading to its investigation in clinical trials for refractory or relapsed acute myeloid leukemia and high-risk myelodysplastic syndromes. While a Phase I clinical trial was initiated, it was discontinued due to unpredictable pharmacokinetic variability, and further development appears to have ceased. The available scientific evidence does not support a role for **SAR103168** as a ROCK2 inhibitor; instead, its characterization firmly places it within the class of multi-kinase inhibitors developed for oncological indications.

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References

- 1. Two functional polymorphisms of ROCK2 enhance arterial stiffening through inhibiting its activity and expression - PMC [pmc.ncbi.nlm.nih.gov]
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